molecular formula C8H8O4 B156641 4-Hydroxyphenoxyacetic acid CAS No. 1878-84-8

4-Hydroxyphenoxyacetic acid

Cat. No. B156641
CAS RN: 1878-84-8
M. Wt: 168.15 g/mol
InChI Key: PKGWLCZTTHWKIZ-UHFFFAOYSA-N
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Description

4-Hydroxyphenoxyacetic acid is a chemical compound that is related to various synthesized analogs and derivatives with potential applications in different fields. The synthesis of related compounds, such as (Z)-4-hydroxytamoxifen and other phenoxyacetic acid derivatives, has been reported using various chemical reactions, indicating the versatility and importance of the hydroxyphenoxyacetic acid structure in synthetic chemistry .

Synthesis Analysis

The synthesis of compounds related to 4-hydroxyphenoxyacetic acid often involves multi-step reactions. For instance, the synthesis of (Z)-4-hydroxytamoxifen and its analogs was achieved using a McMurry reaction, which is a key step that avoids E,Z isomerization and allows for a mild final debenzylation step . Another synthesis approach for related compounds utilized the reaction of Fmoc-amino acids with a specific ester, followed by reductive cleavage with magnesium turnings . Additionally, the synthesis of 4-hydroxyphenylacetic acid from glyoxalic acid has been studied, yielding a high purity product under optimal conditions .

Molecular Structure Analysis

The molecular structure of 4-hydroxyphenoxyacetic acid and its derivatives is characterized by the presence of a hydroxy group and a phenoxyacetic acid moiety. This structure is amenable to various chemical modifications, as evidenced by the synthesis of azo derivatives through condensation reactions . The structural characterization of these compounds is typically performed using techniques such as UV-VIS, IR spectral analysis, and NMR .

Chemical Reactions Analysis

The chemical reactivity of 4-hydroxyphenoxyacetic acid derivatives is diverse, allowing for the creation of compounds with different properties and potential applications. For example, the synthesis of azo derivatives indicates the ability of the phenoxyacetic acid structure to participate in condensation reactions . The structure-activity relationships of synthesized compounds have been investigated, particularly in the context of their effects on the affinity of hemoglobin for oxygen .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyphenoxyacetic acid and its derivatives are influenced by the specific functional groups present in the molecule. These properties are crucial for the compounds' applications in various industries, such as adhesives, metal cleaning, biodegradable materials, dyeing, textiles, and personal care products . The synthesis methods and resulting purity of the compounds are important factors that determine their suitability for these applications .

Scientific Research Applications

Application in Environmental Monitoring

4-Hydroxyphenoxyacetic acid is used in environmental monitoring as an electroactive tracer in molecularly imprinted polymer particles. This is employed for the analysis of herbicides like 2,4-dichlorophenoxyacetic acid through linear scan voltammetry at a disposable screen-printed electrode (Schöllhorn et al., 2000).

Role in Soil and Plant Science

Research has explored the degradation pathways of 2,4-dichlorophenoxyacetic acid in various crops like wheat, radish, lettuce, and apple after soil application, indicating its role in plant metabolism and soil chemistry. In particular, it undergoes processes like ring hydroxylation and formation of acid-labile conjugates (Hamburg et al., 2001).

Biotechnological Applications

In biotechnology, 4-Hydroxyphenoxyacetic acid derivatives are utilized for creating biosynthetic pathways in microbial cell factories. For example, genetically engineered Escherichia coli has been used for the production of 4-hydroxymandelic acid, an important chemical for pharmaceuticals and food additives, demonstrating its relevance in sustainable manufacturing from biomass (Li Fei-Fei et al., 2016).

Environmental Impact Studies

Studies have been conducted on the electrochemical degradation of herbicides like chloromethylphenoxy in acid medium using electrodes like boron-doped diamond. This research is critical for understanding and mitigating the environmental impact of such compounds (Boye et al., 2006).

Influence on Microbial Communities

Investigations into the effect of phenolic compounds like 4-hydroxybenzoic acid on soil microbial community structure and functional diversity highlight the ecological implications of these compounds. Such studies are essential for understanding the interactions between plant-produced chemicals and soil microorganisms (Guo et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyphenoxyacetic acid is the vascular smooth muscle cells (SMCs). The compound specifically binds to these cells and inhibits their proliferative growth .

Mode of Action

4-Hydroxyphenoxyacetic acid, in combination with formaldehyde ammonium salt, forms a polyaromatic anionic compound known as RG-13577. This compound mimics the action of synthetic heparin, a potent anticoagulant. By binding to the SMCs, RG-13577 inhibits their proliferative growth .

Biochemical Pathways

It is known that the compound plays a role in the degradation of 4-hydroxyphenylacetate (4-pha), with homogentisate and maleylacetoacetate being intermediates in this process .

Pharmacokinetics

It is known that the compound requires flavin adenine dinucleotide and mg2+ ions for full activity .

Result of Action

The binding of 4-Hydroxyphenoxyacetic acid to SMCs results in the inhibition of their proliferative growth. This could potentially have implications in the treatment of conditions characterized by excessive smooth muscle proliferation .

properties

IUPAC Name

2-(4-hydroxyphenoxy)acetic acid
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InChI

InChI=1S/C8H8O4/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
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InChI Key

PKGWLCZTTHWKIZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1O)OCC(=O)O
Source PubChem
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID7062033
Record name Acetic acid, (4-hydroxyphenoxy)-
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Molecular Weight

168.15 g/mol
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Physical Description

Off-white to beige crystalline powder; [Acros Organics MSDS]
Record name 4-Hydroxyphenoxyacetic acid
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Vapor Pressure

0.0000185 [mmHg]
Record name 4-Hydroxyphenoxyacetic acid
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Product Name

4-Hydroxyphenoxyacetic acid

CAS RN

1878-84-8
Record name (4-Hydroxyphenoxy)acetic acid
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Record name Acetic acid, 2-(4-hydroxyphenoxy)-
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Record name Acetic acid, (4-hydroxyphenoxy)-
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Record name 4-hydroxyphenoxyacetic acid
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Record name 4-Hydroxyphenoxyacetic acid
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Synthesis routes and methods

Procedure details

(4-Hydroxy-phenoxy)-acetic acid methyl ester 11 (20 grams, 109.89 mmol) is added to 10% sodium hydroxide solution (100 mL) and heated to 90° C. on water bath for 6 hours. The reaction mixture is cooled to room temperature, and the pH is adjusted to 2 with distilled HCl. Crude 12, is filtered, dried, and can be recrystallised in appropriate solvent.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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